Cas no 2228603-91-4 (1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole)
1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole
- 2228603-91-4
- EN300-1734657
- 1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole
-
- Inchi: 1S/C13H15NO/c1-9-12(7-10-8-15-10)11-5-3-4-6-13(11)14(9)2/h3-6,10H,7-8H2,1-2H3
- InChI Key: CHZQAWRDHVQUPL-UHFFFAOYSA-N
- SMILES: O1CC1CC1C2C=CC=CC=2N(C)C=1C
Computed Properties
- Exact Mass: 201.115364102g/mol
- Monoisotopic Mass: 201.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.5Ų
1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734657-0.05g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1734657-0.1g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1734657-0.25g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1734657-0.5g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1734657-1.0g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 1g |
$1643.0 | 2023-06-04 | ||
| Enamine | EN300-1734657-2.5g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1734657-5.0g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 5g |
$4764.0 | 2023-06-04 | ||
| Enamine | EN300-1734657-10.0g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 10g |
$7065.0 | 2023-06-04 | ||
| Enamine | EN300-1734657-1g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1734657-5g |
1,2-dimethyl-3-[(oxiran-2-yl)methyl]-1H-indole |
2228603-91-4 | 5g |
$4764.0 | 2023-09-20 |
1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole
Introduction to 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole (CAS No. 2228603-91-4)
1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole, identified by its CAS number 2228603-91-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The presence of an oxirane (epoxide) functional group at the C3 position and two methyl substituents at the C1 and C2 positions introduces unique reactivity and binding properties, making it a valuable scaffold for drug discovery and molecular design.
The structure of 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole features a benzene-like aromatic core with an indole ring system. The indole moiety is a well-documented pharmacophore, playing a crucial role in the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. The oxirane group, on the other hand, serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been a surge in research focused on indole derivatives due to their remarkable pharmacological effects. The synthesis of 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and selectivity of the process.
The biological activity of 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole has been extensively studied in various preclinical models. Preliminary findings suggest that this compound exhibits promising properties as an inhibitor of certain enzymes and receptors implicated in disease pathogenesis. For instance, its ability to modulate the activity of target proteins involved in cell signaling pathways has been explored in cancer research. Additionally, the oxirane group provides a reactive site for covalent binding to biological targets, which could enhance drug potency and selectivity.
One of the most exciting aspects of 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole is its potential as a drug development candidate. The indole core is known for its ability to interact with biological macromolecules such as proteins and nucleic acids, while the oxirane group allows for further derivatization into more complex structures. This dual functionality makes it an attractive scaffold for designing novel therapeutics with improved pharmacokinetic profiles.
The pharmacokinetic properties of this compound are also under investigation. Studies have shown that derivatives of indole can exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when properly optimized. The presence of methyl groups at the C1 and C2 positions may influence solubility and metabolic stability, which are critical factors in drug development. Further research is needed to fully elucidate these properties and identify potential liabilities.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole and biological targets with high accuracy. Molecular docking simulations have been used to identify key residues on target proteins that interact with this compound, providing insights into its mechanism of action. These computational studies have guided experimental efforts to optimize the structure for better efficacy.
The synthetic utility of the oxirane group in 1,2-dimethyl-3-(oxiran-2-yl)methyl-1H-indole has also been explored in recent literature. This functional group can undergo various transformations, including ring-opening reactions with nucleophiles to introduce new substituents at strategic positions within the molecule. Such modifications have been used to generate libraries of analogs for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with enhanced biological activity.
In conclusion, 1,2-dimethyl-3-(oxiran-2-yl)methyl-H-indole (CAS No. 2228603- 91- 4) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activity, make it an attractive candidate for further development. As our understanding of drug design and synthetic methodologies continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutics.
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